Product packaging for 2,6-Dimethyloct-7-en-2-yl formate(Cat. No.:CAS No. 25279-09-8)

2,6-Dimethyloct-7-en-2-yl formate

Cat. No.: B1606185
CAS No.: 25279-09-8
M. Wt: 184.27 g/mol
InChI Key: ONXALCWZXZZQSG-UHFFFAOYSA-N
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Description

Significance of Formate (B1220265) Esters as Synthetic Intermediates and Target Molecules

Formate esters serve as crucial synthetic intermediates in a variety of chemical transformations. They can act as protecting groups for alcohols, temporarily masking the hydroxyl functionality to allow for selective reactions at other sites within a molecule. drugbank.comnih.gov This protective strategy is fundamental in multi-step organic synthesis, enabling chemists to achieve high levels of chemo- and regioselectivity. Beyond their role as transient species, formate esters are also important target molecules, particularly in the fragrance and flavor industries, where their often pleasant and fruity odors are highly valued. flavscents.com

The synthesis of formate esters can be achieved through several methods, including the direct esterification of an alcohol with formic acid, often catalyzed by an acid. google.com Additionally, transesterification reactions and catalytic methods, such as the gold-nanoparticle-catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde, represent modern approaches to their formation. google.com

Overview of the Chemical Structure of 2,6-Dimethyloct-7-en-2-yl Formate within Terpenoid Chemistry

This compound, also known by synonyms such as dihydromyrcenyl formate, possesses a molecular structure that firmly places it within the domain of terpenoid chemistry. nih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. The parent alcohol of this ester is 2,6-dimethyloct-7-en-2-ol, commonly known as dihydromyrcenol (B102105), a monoterpenoid alcohol. nih.gov

The structure of this compound features a ten-carbon backbone with methyl groups at positions 2 and 6, and a terminal double bond between carbons 7 and 8. The formate group is attached to the tertiary alcohol at position 2. This combination of a terpenoid scaffold and a formate ester functionality imparts specific chemical and physical properties to the molecule.

Table 1: Chemical and Physical Properties of this compound
Property Value Reference
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.2753 g/mol
IUPAC Name This compound nih.gov
CAS Number 25279-09-8
Density 0.88 g/cm³
Boiling Point 232.1 °C at 760 mmHg
Flash Point 83.4 °C

Positioning this compound in the Context of Advanced Chemical Synthesis and Analytical Methodologies

The synthesis of this compound is a direct illustration of esterification reactions applied to terpenoid alcohols. A common laboratory and industrial preparation involves the reaction of dihydromyrcenol with formic acid, typically in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. google.com This process, known as formylation, directly introduces the formate group onto the tertiary alcohol. researchgate.net The reaction progress and purity of the resulting ester can be monitored and confirmed using a suite of modern analytical techniques.

The characterization of terpenoid formates like this compound relies heavily on spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating the compound from reaction mixtures and providing information about its molecular weight and fragmentation pattern. nih.govspectrabase.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for elucidating the precise molecular structure, confirming the connectivity of atoms, and providing stereochemical insights. researchgate.netnih.govnih.gov

Table 2: Synthetic Overview for this compound
Reaction Reactants Catalyst Key Transformation Reference
Formylation 2,6-Dimethyloct-7-en-2-ol (Dihydromyrcenol), Formic Acid Acid Catalyst (e.g., H₂SO₄) Esterification of a tertiary alcohol to a formate ester google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1606185 2,6-Dimethyloct-7-en-2-yl formate CAS No. 25279-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyloct-7-en-2-yl formate
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InChI

InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXALCWZXZZQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865201
Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25279-09-8
Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
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Record name 2,6-Dimethyloct-7-en-2-yl formate
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Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
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Record name 7-Octen-2-ol, 2,6-dimethyl-, 2-formate
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Record name 2,6-dimethyloct-7-en-2-yl formate
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Record name 2,6-DIMETHYLOCT-7-EN-2-YL FORMATE
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Advanced Synthetic Methodologies for 2,6 Dimethyloct 7 En 2 Yl Formate

Classical Esterification Routes to 2,6-Dimethyloct-7-en-2-yl Formate (B1220265)

Classical esterification methods remain fundamental in organic synthesis. These routes typically involve the direct reaction of an alcohol with a carboxylic acid or its derivative.

The most straightforward approach to 2,6-dimethyloct-7-en-2-yl formate is the direct formylation of the parent alcohol, 2,6-dimethyloct-7-en-2-ol, with formic acid. This reaction is a type of Fischer esterification, a well-established method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. tcichemicals.comyoutube.com The reaction is reversible, and strategies to drive the equilibrium towards the ester product include using an excess of one reactant or removing water as it is formed. tcichemicals.com

However, the direct esterification of tertiary alcohols such as 2,6-dimethyloct-7-en-2-ol presents significant challenges. cdnsciencepub.comnih.gov Steric hindrance around the tertiary carbon atom decreases the rate of esterification, and the reaction conditions can lead to low yields and decomposition of the alcohol. cdnsciencepub.comorgsyn.org Reagents like boron oxide have been used to facilitate the direct esterification of primary and secondary alcohols with formic acid by trapping the water byproduct, but this method is less effective for tertiary alcohols. cdnsciencepub.com

Transesterification offers an alternative classical route, wherein an existing ester reacts with an alcohol to form a new ester. For the synthesis of this compound, this would involve reacting 2,6-dimethyloct-7-en-2-ol with a simple formate ester, such as ethyl formate or methyl formate. nih.govtandfonline.com

This process can be catalyzed by either acids or bases. youtube.com The use of solid acid catalysts, such as the ion-exchange resin Amberlyst-15, provides a heterogeneous option that simplifies product purification and catalyst recovery. tandfonline.com Formylation using ethyl formate in the presence of Amberlyst-15 has been shown to be effective for a variety of primary, secondary, and allylic alcohols, offering good to excellent yields under mild conditions. tandfonline.com While specific data for 2,6-dimethyloct-7-en-2-ol is not detailed, the general applicability to sterically hindered alcohols makes this a viable synthetic strategy.

Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been developed for formate ester synthesis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. youtube.com A notable advancement in this area is the autocatalytic O-formylation of alcohols using carbon dioxide (CO₂) as a C1 building block and sodium borohydride (B1222165) (NaBH₄) as a reducing agent. acs.orgresearchgate.net In this system, formic acid is generated in situ and acts as the catalyst for the formylation reaction. acs.org

The reaction proceeds efficiently for a wide range of primary, secondary, benzylic, and allylic alcohols. researchgate.net The process is notable for its use of renewable CO₂ and its autocatalytic nature, where the reaction rate increases as more formic acid is produced. acs.org

Table 1: Substrate Scope for Autocatalytic O-Formylation of Various Alcohols researchgate.net
Alcohol SubstrateProductYield (%)
Methanol (B129727)Methyl formate>100%
EthanolEthyl formate96%
1-PropanolPropyl formate98%
1-ButanolButyl formate99%
2-PropanolIsopropyl formate82%
CyclohexanolCyclohexyl formate75%
Geraniol (B1671447)Geranyl formate93%
Benzyl alcoholBenzyl formate88%

Heterogeneous catalysts are widely used in industry due to their ease of separation and recyclability. tandfonline.com In the context of formate ester synthesis, several innovative systems have been developed.

A groundbreaking method involves the aerobic oxidative coupling of alcohols with paraformaldehyde, catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). nih.govmdpi.comnih.gov This unprecedented reaction uses atmospheric air as the oxidant and proceeds in good to excellent yields. mdpi.comnih.gov The catalyst is robust and can be recycled multiple times with only a minor loss in activity. mdpi.comnih.gov The reaction has been successfully applied to various primary alcohols. researchgate.net

Table 2: Au/TiO₂-Catalyzed Aerobic Oxidative Coupling of Alcohols with Paraformaldehyde researchgate.net
Alcohol SubstrateProductYield (%)
1-Octanol1-Octyl formate80%
1-Hexanol1-Hexyl formate75%
CyclohexylmethanolCyclohexylmethyl formate72%
Benzyl alcoholBenzyl formate65%
Cinnamyl alcoholCinnamyl formate85%
GeraniolGeranyl formate88%

Other heterogeneous systems include solid acid catalysts like Amberlyst-15, which are effective for transesterification reactions with ethyl formate, as mentioned previously. tandfonline.com

Understanding the reaction mechanism is crucial for optimizing synthetic methodologies. For the Au/TiO₂-catalyzed aerobic oxidative coupling, the proposed mechanism involves two key steps. First, the alcohol reacts with paraformaldehyde (a source of formaldehyde) to form a labile hemiacetal intermediate. Subsequently, this hemiacetal undergoes aerobic oxidation, catalyzed by the gold nanoparticles, to yield the final formate ester. mdpi.comresearchgate.net

In the case of the autocatalytic O-formylation with CO₂, mechanistic studies using in operando NMR spectroscopy have confirmed that formic acid, generated from the reaction of NaBH₄ and CO₂, is the true catalytic species. acs.org The reaction proceeds via a sodium triformatoborohydride intermediate, which acts as the formylating agent in a process catalyzed by the formic acid itself. acs.org

The classical Fischer esterification mechanism involves the initial protonation of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule to form the ester. youtube.com

Chemoenzymatic Synthesis of this compound and its Stereoisomers

Chemoenzymatic synthesis combines the precision of biocatalysis with practical chemical transformations. This approach is particularly valuable for creating chiral molecules like the stereoisomers of this compound, as the precursor alcohol, 2,6-dimethyloct-7-en-2-ol, contains a stereocenter at the C6 position.

The critical precursor for synthesizing enantiomerically pure this compound is the chiral alcohol, 2,6-dimethyloct-7-en-2-ol. drugbank.com Since chemical synthesis of this alcohol typically yields a racemic mixture (an equal mix of both enantiomers), enzymatic kinetic resolution (EKR) is a widely employed technique to separate them. researchgate.net

Kinetic resolution relies on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate at a much faster rate than the other. researchgate.netnih.gov In the case of racemic 2,6-dimethyloct-7-en-2-ol, a lipase (B570770) can be used to selectively acylate one enantiomer (e.g., the R-enantiomer) into an ester, leaving the other enantiomer (the S-enantiomer) unreacted. This process results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol, which can then be separated. The predominant method for accessing enantiomerically pure compounds is the kinetic resolution of racemates promoted by enantioselective enzymes like lipases. researchgate.net

The effectiveness of the resolution is quantified by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme for one enantiomer over the other. Researchers have extensively studied various lipases for the resolution of structurally similar tertiary and secondary alcohols. researchgate.netresearchgate.net

Table 1: Factors Influencing Enzymatic Resolution of Chiral Alcohols

ParameterDescriptionImpact on Resolution
Enzyme Choice Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit different selectivities.The choice of lipase is crucial for achieving a high E-value and obtaining high enantiomeric excess (ee). nih.gov
Acyl Donor The type of acylating agent (e.g., vinyl acetate (B1210297), ethyl formate) used in the transesterification reaction.Can influence reaction rate and enzyme selectivity. Vinyl esters often provide high activity. nih.gov
Solvent The reaction medium (e.g., hexane (B92381), tert-butyl methyl ether) can affect enzyme conformation and activity.Anhydrous organic solvents are typically used to favor esterification over hydrolysis. nih.gov
Temperature Reaction temperature affects enzyme stability and activity.An optimal temperature must be found to balance reaction rate with enzyme longevity and selectivity. nih.gov

The final step in forming this compound is the esterification of the precursor alcohol, 2,6-dimethyloct-7-en-2-ol. Lipases are highly efficient catalysts for this transformation. nih.gov These enzymes, which naturally catalyze the hydrolysis of fats (esters), can be used to drive the reverse reaction—synthesis of esters—under specific conditions, such as in non-aqueous media. nih.govmdpi.com

Two primary lipase-catalyzed strategies can be employed:

Esterification: This involves the direct reaction between 2,6-dimethyloct-7-en-2-ol and formic acid. However, the presence of water as a byproduct can lead to equilibrium limitations and potential side reactions.

Transesterification: A more common and often more efficient method is the reaction of the alcohol with an activated formate ester, such as ethyl formate or vinyl formate. The use of a vinyl ester is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it to completion. nih.gov

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are frequently used biocatalysts. nih.govnih.gov Immobilization enhances the enzyme's stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles, which is crucial for industrial applications. nih.gov

Stereocontrol is the ability to dictate the three-dimensional arrangement of atoms in the product molecule. In the biocatalytic synthesis of this compound, stereocontrol is achieved through the high enantioselectivity of the lipase used in the kinetic resolution step. researchgate.net

When a racemic mixture of 2,6-dimethyloct-7-en-2-ol is subjected to lipase-catalyzed acylation, the enzyme's active site, which is itself chiral, preferentially binds and catalyzes the reaction for one of the alcohol's enantiomers. For example, if a lipase selectively acylates the (R)-alcohol, the reaction will produce (R)-2,6-dimethyloct-7-en-2-yl formate, leaving behind unreacted (S)-2,6-dimethyloct-7-en-2-ol.

By carefully stopping the reaction at approximately 50% conversion, one can obtain both the formate ester and the remaining alcohol with high enantiomeric purity. tandfonline.com This allows for the synthesis of either the (R)- or (S)-formate ester, depending on the chosen synthetic route (direct esterification of the resolved alcohol or separation of the esterified product). This level of control is a significant advantage of biocatalysis, as achieving such high selectivity with traditional chemical catalysts can be exceedingly difficult and expensive. tandfonline.com

Atom-Economical and Green Chemistry Approaches to this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Biocatalytic methods are inherently aligned with these principles due to their high selectivity and operation under mild conditions.

The chemoenzymatic synthesis of this compound represents a sustainable alternative to purely chemical routes. The principles of green chemistry are embedded in this approach:

High Selectivity: Enzymes operate with high chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification processes, thereby reducing waste. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically conducted at or near room temperature and atmospheric pressure. researchgate.net This reduces the energy consumption required for high-temperature and high-pressure reactions common in traditional organic synthesis.

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources. The use of immobilized enzymes allows for catalyst recycling, further enhancing the sustainability of the process. nih.gov

A key goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution. Recent research has focused on developing solvent-free reaction systems for lipase-catalyzed esterifications. mdpi.com

In a solvent-free system for the synthesis of this compound, the liquid substrates (the alcohol and the acyl donor) themselves act as the reaction medium. This highly concentrated environment can lead to faster reaction rates and eliminates the need for solvent purchase, handling, and disposal, significantly reducing process waste and cost. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional Chemical SynthesisGreen Chemoenzymatic Synthesis
Catalyst Often heavy metals or strong acids/basesBiodegradable, reusable enzymes (lipases) nih.gov
Conditions High temperatures and pressuresMild temperatures and atmospheric pressure researchgate.net
Solvents Often uses large volumes of volatile organic solventsMinimal or no solvent required (solvent-free systems) mdpi.com
Selectivity Low to moderate; often produces byproductsHigh enantioselectivity, reducing waste researchgate.net
Waste Generation Higher, due to byproducts and solvent useLower, due to high selectivity and catalyst recycling

By implementing these advanced enzymatic and green chemistry protocols, the synthesis of this compound can be achieved with greater efficiency, higher purity, and a significantly lower environmental footprint.

Stereochemical Investigations and Enantioselective Synthesis of 2,6 Dimethyloct 7 En 2 Yl Formate

Chirality in the 2,6-Dimethyloct-7-en-2-yl Formate (B1220265) Framework

The structural framework of 2,6-dimethyloct-7-en-2-yl formate presents interesting stereochemical features that give rise to multiple stereoisomers, each with unique three-dimensional arrangements.

Identification of Chiral Centers and Potential Stereoisomers

The molecule this compound, with the chemical formula C₁₁H₂₀O₂ and the IUPAC name this compound, possesses two stereogenic centers. nih.gov The carbon atom at position 2 (C2) is a quaternary stereocenter bonded to a methyl group, a formate group, an oxygen atom, and a C3-C8 alkyl chain. The carbon atom at position 6 (C6) is a tertiary stereocenter bonded to a methyl group, a hydrogen atom, a C5 carbon, and a C7 vinyl group.

The presence of two chiral centers means that there are 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers. The four stereoisomers are (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are enantiomers of each other, as are the (2R,6S) and (2S,6R) isomers. The relationship between isomers from different enantiomeric pairs, such as (2R,6R) and (2R,6S), is diastereomeric.

Table 1: Potential Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C6Relationship to (2R,6R)
1RR-
2SSEnantiomer
3RSDiastereomer
4SRDiastereomer

Conformational Analysis of this compound Stereoisomers

The conformational flexibility of the octene backbone, with rotations around the C-C single bonds, leads to a multitude of possible conformers for each stereoisomer. The relative energies of these conformers are influenced by steric hindrance between the substituents on the chiral centers and the rest of the molecule. For instance, the spatial arrangement of the methyl and vinyl groups around the C6 stereocenter, and the formate and methyl groups around the C2 stereocenter, will dictate the most stable conformations.

Strategies for Enantioselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several strategies in asymmetric synthesis can be envisioned for this purpose.

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

One established approach for introducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct a stereoselective reaction, and are then removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as the introduction of the methyl group at C6. Terpene-derived auxiliaries, such as those from camphor (B46023) or pinene, have been widely used in asymmetric synthesis and could be applicable here. researchgate.netbeilstein-journals.orgnih.govresearchgate.net

Alternatively, stoichiometric chiral reagents can be used. For instance, the asymmetric reduction of a ketone precursor to establish the stereocenter at C6 could be achieved using a chiral reducing agent. Similarly, the addition of a methyl group to a ketone to form the tertiary alcohol at C2 could be directed by a chiral organometallic reagent.

Asymmetric Catalysis for Formate Ester Formation

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. ingentaconnect.comrsc.org The formation of the tertiary alcohol at the C2 position is a critical step. The enantioselective addition of a methyl group to a corresponding ketone precursor could be achieved using a chiral catalyst. nih.govchinesechemsoc.orgacs.org For example, a chiral Lewis acid catalyst could activate the ketone towards nucleophilic attack by a methyl organometallic reagent, with the chiral environment of the catalyst favoring the formation of one enantiomer of the tertiary alcohol over the other.

The subsequent formylation of the tertiary alcohol to the formate ester is typically not a stereogenic event. However, the development of catalytic methods for asymmetric hydroxymethylation and subsequent functionalization represents an active area of research. acs.orgnih.gov

The control of the C6 stereocenter could be achieved through various asymmetric catalytic reactions, such as asymmetric hydrogenation or hydrovinylation of a suitable prochiral olefin precursor. The choice of catalyst and ligand would be crucial in determining the enantioselectivity of this transformation.

Deracemization Techniques Applied to Intermediates

Deracemization is a process that converts a racemate (an equal mixture of enantiomers) into an enantiomerically enriched sample. This can be an attractive strategy if a racemic intermediate in the synthesis of this compound is readily available.

One modern deracemization technique involves photochemical methods using a chiral sensitizer (B1316253). nih.govscripps.edu In such a process, the chiral sensitizer selectively interacts with one enantiomer of the racemic intermediate, leading to its conversion to an excited state that can then racemize. Over time, this process enriches the other enantiomer. While this has been demonstrated for molecules like allenes, the principles could be adapted for intermediates in terpene synthesis.

Another approach is kinetic resolution, where a chiral catalyst or reagent reacts at a faster rate with one enantiomer of a racemic mixture, leaving the unreacted substrate enriched in the other enantiomer. For example, a lipase-catalyzed acylation of a racemic alcohol precursor could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomerically enriched alcohol.

Characterization of Stereoisomeric Purity and Absolute Configuration

The characterization of the stereoisomeric purity, often expressed as enantiomeric excess (e.e.), and the determination of the absolute configuration of this compound rely on advanced analytical methods. Chiral chromatography and spectroscopic techniques are the cornerstones of these investigations, providing detailed insights into the stereochemical composition of a sample.

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a powerful technique for the separation of enantiomers, enabling the quantification of the enantiomeric excess in a mixture. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

Chiral GC-MS is a highly effective method for the enantiomeric separation of volatile compounds like this compound. The separation is typically performed on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. The two enantiomers exhibit different retention times due to the formation of transient diastereomeric complexes with the CSP, allowing for their baseline separation and subsequent quantification by the mass spectrometer.

The selection of the appropriate chiral column is crucial for achieving successful separation. For terpene derivatives, cyclodextrin-based CSPs, such as those containing permethylated beta-cyclodextrin, have shown considerable success in resolving enantiomers. The temperature program of the GC oven is optimized to maximize the resolution between the enantiomeric peaks. The mass spectrometer serves as a detector, confirming the identity of the eluting compounds by their mass spectra and allowing for accurate quantification of each enantiomer based on their peak areas.

Hypothetical GC-MS Analysis Data for Enantiomeric Separation of this compound:

ParameterValue
Column Chiraldex G-TA (20m x 0.25mm, 0.12µm)
Oven Program 60°C (2 min), ramp 2°C/min to 140°C
Carrier Gas Helium
Injection Mode Split (100:1)
MS Detector Electron Ionization (70 eV)
Retention Time (R)-enantiomer 28.5 min
Retention Time (S)-enantiomer 29.2 min
Enantiomeric Excess (e.e.) Calculated from peak areas

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC offers an alternative and complementary approach for the separation of the enantiomers of this compound. This technique is particularly useful for less volatile compounds or when a different selectivity is required. In chiral HPLC, the separation is also achieved through the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the resolution of a broad range of chiral compounds.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is a critical parameter that is optimized to achieve the desired separation. The choice of the specific polysaccharide derivative and the mobile phase can significantly influence the retention times and the resolution of the enantiomers. Detection is commonly performed using a UV detector, as the formate group provides a chromophore.

Illustrative HPLC Analysis Data for Enantiomeric Separation:

ParameterValue
Column Chiralcel OD-H (250mm x 4.6mm, 5µm)
Mobile Phase n-Hexane / 2-Propanol (98:2, v/v)
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 12.1 min
Retention Time (Enantiomer 2) 13.5 min
Enantiomeric Excess (e.e.) Determined from peak integration

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR Shift Reagents)

While chiral chromatography can determine the enantiomeric purity of a sample, it does not directly reveal the absolute configuration of the enantiomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral shift reagents, are employed for this purpose.

NMR Spectroscopy with Chiral Shift Reagents:

In a standard NMR experiment, enantiomers are indistinguishable as they produce identical spectra. However, the addition of a chiral shift reagent (CSR) to the NMR sample can induce chemical shift non-equivalence for the corresponding protons (and carbons) of the two enantiomers. CSRs are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

The paramagnetic lanthanide ion in the CSR coordinates with a Lewis basic site in the substrate molecule, in this case, the oxygen atoms of the formate group of this compound. This coordination forms transient diastereomeric complexes, each with a unique magnetic environment. As a result, the NMR signals for the protons of the (R)- and (S)-enantiomers are shifted to different extents (lanthanide-induced shifts, LIS), leading to the resolution of separate peaks for each enantiomer in the spectrum.

By analyzing the direction and magnitude of the shifts for specific protons, and by comparing these shifts to those of a known enantiomer or by applying empirical models, the absolute configuration of the enantiomers can be assigned. The integration of the separated signals also provides a method for determining the enantiomeric excess, corroborating the results from chiral chromatography.

Exemplary ¹H-NMR Data with a Chiral Shift Reagent:

ProtonChemical Shift (δ) without CSR (ppm)Chemical Shift (δ) with Eu(hfc)₃ (R-enantiomer) (ppm)Chemical Shift (δ) with Eu(hfc)₃ (S-enantiomer) (ppm)
Formyl H 8.058.558.62
Vinyl H (C7) 5.706.106.15
Allylic H (C6) 2.102.802.95
Methyl H (on C6) 1.051.451.50

Advanced Analytical Methodologies for the Structural Elucidation and Quantification of 2,6 Dimethyloct 7 En 2 Yl Formate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2,6-dimethyloct-7-en-2-yl formate (B1220265). These techniques provide detailed information about the molecule's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive insight into the molecular structure of 2,6-dimethyloct-7-en-2-yl formate. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, signal multiplicity, and integration of the peaks provide a detailed picture of the hydrogen atoms' environments within the molecule. For this compound, the formate proton (CHO) is expected to appear as a distinct singlet in the downfield region. The vinyl protons of the C7-C8 double bond would exhibit characteristic shifts and coupling patterns. The methyl groups at C2 and C6, as well as the methylene (B1212753) protons along the octyl chain, would each give rise to specific signals, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Key signals would include the carbonyl carbon of the formate group, the carbons of the double bond (C7 and C8), the quaternary carbon at C2, and the various methyl and methylene carbons. The distinct chemical shifts of these carbons serve as a fingerprint for the compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule, while HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-9 (Formate)~8.0-
C-9 (Formyl)-~160
H-7~5.7-
C-7-~145
H-8~5.0-
C-8-~112
H-6~2.3-
C-6-~38
H-3, H-4, H-5~1.3-1.6~22-40
C-3, C-4, C-5-~22-40
H-1', H-1'' (C2-CH3)~1.4-
C-1', C-1'' (C2-CH3)-~24
C-2-~82
H-10 (C6-CH3)~1.0-
C-10 (C6-CH3)-~20

Note: These are predicted values and may vary slightly from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.np-mrd.org

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. With a molecular formula of C11H20O2, the compound has a monoisotopic mass of approximately 184.1463 g/mol . np-mrd.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 184. Subsequent fragmentation provides structural information. Key fragmentation pathways for this molecule would likely involve the loss of the formate group (HCOO•) or formic acid (HCOOH), as well as cleavage of the carbon-carbon bonds within the octenyl chain. The presence of the tertiary carbocation resulting from the loss of the formate ester would be a significant and stabilizing feature in the fragmentation pattern.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Significance
184[C11H20O2]⁺Molecular Ion
139[C10H19]⁺Loss of HCOO• (formate radical)
138[C10H18]⁺Loss of HCOOH (formic acid)
83[C6H11]⁺Cleavage at C4-C5
69[C5H9]⁺Allylic cleavage
43[C3H7]⁺Isopropyl cation

Note: This table represents predicted fragmentation patterns. Actual experimental data may show additional or different fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the formate ester group, typically appearing in the region of 1720-1740 cm⁻¹. Another key feature would be the C-O stretching vibration of the ester, found in the 1150-1250 cm⁻¹ range. The C-H stretching vibrations of the alkyl and vinyl groups would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C=C stretching vibration of the double bond would give a weaker absorption around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, which often gives a weak signal in the IR spectrum, typically produces a strong signal in the Raman spectrum. Similarly, the C-H stretching and bending vibrations would be readily observable.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (alkane)Stretch2850-2960
C-H (alkene)Stretch3010-3095
C=O (ester)Stretch1720-1740
C=C (alkene)Stretch1640-1680
C-O (ester)Stretch1150-1250
=C-HBend (out-of-plane)910 and 990

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, as well as for its quantification and purity assessment.

Gas Chromatography (GC) and GC-MS for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For purity assessment, a single, sharp peak at a specific retention time would indicate a high degree of purity. When coupled with a mass spectrometer (GC-MS), each eluting peak can be identified by its mass spectrum, providing a powerful tool for analyzing complex mixtures, such as essential oils or fragrance formulations. A variety of capillary columns, such as those with non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17) stationary phases, can be used depending on the complexity of the sample matrix.

Typical GC Conditions for Terpenoid Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for preparative separations or when dealing with non-volatile matrices. A reverse-phase HPLC method, using a C18 column, is typically suitable for separating terpenoids.

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the solvent composition is changed over time, can be used to effectively separate components in a complex mixture. For analytical purposes, a UV detector set at a low wavelength (around 210 nm) can be used for detection, as the formate group has a weak chromophore. For preparative HPLC, the goal is to isolate larger quantities of the pure compound, and the collected fractions can be analyzed by other techniques for identity confirmation.

Exemplary HPLC Conditions for Terpenoid Separation

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL

Method Development for Complex Mixture Analysis

The analysis of this compound in intricate mixtures necessitates a multi-faceted approach, focusing on selective extraction, high-resolution chromatographic separation, and sensitive detection. The inherent volatility and potential for isomeric complexity of this compound demand careful optimization of analytical parameters.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.netnih.gov Method development often begins with the optimization of the chromatographic separation. The choice of the GC column's stationary phase is critical. A mid-polarity column is often favored for achieving a balance between retention and separation of various terpene esters and other volatile components. nih.gov

The temperature program of the GC oven is another crucial parameter. A typical program might start at a lower temperature to allow for the separation of highly volatile compounds and then ramp up to elute less volatile components like this compound.

For the extraction of this compound from complex matrices, Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique. researchgate.netmdpi.comyoutube.com The selection of the appropriate SPME fiber coating is a key method development step. The choice depends on the polarity and volatility of the target analyte and the nature of the matrix. For a moderately polar compound like a formate ester, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), can provide a broad range of selectivity. mdpi.com

Optimization of SPME parameters is essential for achieving high extraction efficiency and reproducibility. This includes optimizing the extraction time, temperature, and sample volume. An equilibrium must be established between the sample, the headspace, and the fiber to ensure consistent and quantifiable results. researchgate.netmdpi.com

The mass spectrometer operating in full scan mode can provide valuable information on the fragmentation pattern of this compound, aiding in its identification. The fragmentation of terpene hydrocarbons and their derivatives often involves characteristic losses of small neutral molecules and rearrangements, providing clues to the compound's structure. researchgate.netnih.gov For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte.

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile or thermally labile compounds that may be present in the mixture. However, due to the volatility of this compound, GC-based methods are generally preferred. uliege.be

Nuclear Magnetic Resonance (NMR) spectroscopy, while not a routine quantitative tool for this application, plays a vital role in the unambiguous structural elucidation of the compound, especially when isolating it for the first time or for confirming the identity of a synthesized standard. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. np-mrd.orgrsc.org

The development of a comprehensive analytical method for this compound in complex mixtures is a meticulous process that requires careful optimization of each step, from sample preparation to final detection and quantification. The combination of SPME for extraction and GC-MS for analysis provides a powerful workflow for the accurate and reliable determination of this important fragrance compound.

Table 1: Key Analytical Parameters for this compound Analysis

ParameterTechniqueTypical Conditions/Considerations
Extraction SPMEFiber: DVB/CAR/PDMS; Optimization of time and temperature
Separation GCColumn: Mid-polarity; Optimized temperature program
Detection MSFull scan for identification; SIM/MRM for quantification
Structural Elucidation NMR¹H and ¹³C NMR for confirmation of structure

Chemical Transformations and Derivatization of 2,6 Dimethyloct 7 En 2 Yl Formate

Reactivity of the Ester Moiety

The formate (B1220265) ester group in 2,6-dimethyloct-7-en-2-yl formate is susceptible to several nucleophilic substitution reactions, typical of carboxylic acid esters. These transformations primarily involve the cleavage of the acyl-oxygen bond.

Hydrolysis and Saponification Reactions

The hydrolysis of this compound, which results in the formation of 2,6-dimethyloct-7-en-2-ol (dihydromyrcenol) and formic acid or its salt, can be catalyzed by either acid or base.

Under basic conditions, the reaction, known as saponification, is effectively irreversible. The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). google.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the 2,6-dimethyloct-7-en-2-oxide anion, which is then protonated by the solvent to yield the corresponding alcohol. A patent describing the synthesis of dihydromyrcenol (B102105) from dihydromyrcene (B1198221) via the formate ester details a hydrolysis step involving refluxing with a mixture of methanol (B129727), water, and 50% sodium hydroxide solution for two hours while maintaining a pH of about 10. google.com

Acid-catalyzed hydrolysis, while possible, is a reversible process and requires a large excess of water to drive the equilibrium towards the products.

A study on the hydrolysis of the structurally similar tert-butyl formate provides kinetic data applicable to the tertiary formate ester of this compound. This research highlights the influence of pH on the reaction rate, with distinct contributions from acidic, neutral, and basic pathways.

Reaction Reagents and Conditions Products Yield
SaponificationSodium hydroxide, Methanol, Water, Reflux2,6-Dimethyloct-7-en-2-ol, Sodium formateHigh

Transesterification and Alcoholysis

Transesterification, or alcoholysis, of this compound involves the reaction with an alcohol in the presence of a catalyst to form a new ester and 2,6-dimethyloct-7-en-2-ol. This equilibrium reaction can be catalyzed by either acids or bases. To achieve a high yield of the desired product, the alcohol reactant is typically used in large excess, or the lower-boiling alcohol product is removed by distillation.

Reaction Reactants Catalyst Products
TransesterificationThis compound, Alcohol (e.g., Ethanol)Acid or BaseNew ester (e.g., 2,6-Dimethyloct-7-en-2-yl acetate), 2,6-Dimethyloct-7-en-2-ol

Reduction to the Corresponding Alcohol Precursor (2,6-Dimethyloct-7-en-2-ol)

The formate group can be reduced to a methyl group, though this is a less common transformation for esters. More typically, the ester is reduced to the corresponding primary alcohol. In the case of this compound, reduction of the formate ester would yield methanol and regenerate the parent tertiary alcohol, 2,6-dimethyloct-7-en-2-ol.

This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group, which is subsequently protonated during the workup step to yield the alcohol. Given the reactivity of LiAlH₄, it is expected to reduce the formate ester to methanol and 2,6-dimethyloct-7-en-2-ol without affecting the terminal double bond. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Reaction Reagent Solvent Products Yield
ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether2,6-Dimethyloct-7-en-2-ol, MethanolHigh

Reactivity of the Alkene Moiety

The terminal double bond in this compound is susceptible to electrophilic addition reactions, a characteristic feature of alkenes.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihaloalkane derivative. For instance, the reaction with bromine in an inert solvent like dichloromethane (B109758) would yield 7,8-dibromo-2,6-dimethyloctan-2-yl formate. A study on a similar compound, 2,6-dimethyloct-2-enal, showed that direct bromination with molecular bromine at low temperatures (-20°C) successfully yielded the corresponding dibromo derivative in good yields (65-72%).

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the double bond is expected to follow Markovnikov's rule. This means the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halogen will add to the more substituted carbon. For example, the reaction with hydrogen chloride would be expected to yield 7-chloro-2,6-dimethyloctan-2-yl formate. The hydrochlorination of the parent hydrocarbon, dihydromyrcene, is a known industrial process. justia.comgoogle.com

Hydration: The acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, leading to the formation of a diol, specifically 2,6-dimethyloctane-2,7-diol, after hydrolysis of the formate ester. The hydration of dihydromyrcenyl chloride, a related compound, is a key step in the production of dihydromyrcenol. justia.com

Reaction Reagents Expected Major Product Regioselectivity
BrominationBr₂ in CH₂Cl₂7,8-Dibromo-2,6-dimethyloctan-2-yl formateN/A
HydrochlorinationHCl7-Chloro-2,6-dimethyloctan-2-yl formateMarkovnikov
Acid-Catalyzed HydrationH₂O, H₂SO₄2,6-Dimethyloctane-2,7-diol (after hydrolysis)Markovnikov

Hydrogenation Reactions to Saturated Analogues

The terminal double bond of this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

The hydrogenation would convert the unsaturated formate ester into its saturated analogue, 2,6-dimethyloctan-2-yl formate . This transformation is generally highly efficient and proceeds under mild conditions. The ester group is typically stable under these hydrogenation conditions. The production of dihydromyrcenyl acetate (B1210297), a similar ester, can be achieved through the controlled hydrogenation of myrcenyl acetate, indicating the feasibility of selectively hydrogenating the double bond in the presence of the ester functionality. chemicalbook.com

Reaction Catalyst Solvent Product Yield
Catalytic HydrogenationPalladium on Carbon (Pd/C)Ethanol2,6-Dimethyloctan-2-yl formateHigh

Oxidation Reactions (e.g., Epoxidation, Ozonolysis)

The terminal double bond in this compound is susceptible to various oxidation reactions, offering pathways to introduce new oxygen-containing functional groups. The most common and synthetically useful of these are epoxidation and ozonolysis.

Epoxidation

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. This reaction, known as the Prilezhaev epoxidation, proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the alkene. mychemblog.com The resulting product would be 2,6-dimethyl-7,8-epoxyoctan-2-yl formate. The epoxide is a versatile intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce a range of functionalities.

Table 1: Theoretical Epoxidation of this compound

ReactantReagentExpected Product
This compoundm-CPBA2,6-Dimethyl-7,8-epoxyoctan-2-yl formate

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone (O₃) would lead to the formation of an unstable ozonide intermediate. Subsequent workup of the ozonide determines the final products. Reductive workup, typically with dimethyl sulfide (B99878) (DMS) or zinc and water, would cleave the double bond to yield an aldehyde. In this case, the expected product would be 2,6-dimethyloctan-7-al-2-yl formate. Oxidative workup, using hydrogen peroxide (H₂O₂), would further oxidize the intermediate to a carboxylic acid, yielding 2,6-dimethyloctan-7-oic acid-2-yl formate.

Table 2: Theoretical Ozonolysis Products of this compound

ReactantReagentsExpected Product
This compound1. O₃2. DMS (Reductive workup)2,6-Dimethyloctan-7-al-2-yl formate
This compound1. O₃2. H₂O₂ (Oxidative workup)2,6-Dimethyloctan-7-oic acid-2-yl formate

Synthetic Utility as a Building Block

The bifunctional nature of this compound, possessing both an alkene and an ester, allows for its use as a versatile building block in the synthesis of more complex molecules.

The double bond of this compound can participate in various carbon-carbon bond-forming reactions. For instance, it could undergo a Prins reaction, which is an acid-catalyzed condensation with an aldehyde. wikipedia.orgorganic-chemistry.org Reaction with formaldehyde (B43269), for example, could lead to the formation of a new six-membered ring, incorporating the formate-bearing portion of the molecule into a tetrahydropyran (B127337) framework. nih.gov Such cyclic ethers are common structural motifs in many natural products.

Furthermore, the alkene could be subjected to hydroformylation, a reaction that introduces a formyl group and creates a new stereocenter. researchgate.net The resulting aldehyde could then be used in subsequent reactions to build more complex carbon skeletons.

This compound serves as a protected form of the corresponding alcohol, dihydromyrcenol. The formate group can be readily hydrolyzed under basic conditions to yield dihydromyrcenol, a valuable fragrance ingredient in its own right. thegoodscentscompany.com This simple deprotection step allows for the use of the formate as a protecting group while other chemical manipulations are performed on the double bond.

By combining oxidation of the double bond with hydrolysis of the formate ester, a variety of related terpenoid derivatives can be accessed. For example, epoxidation followed by hydrolysis would yield 2,6-dimethyloct-7-ene-2,7,8-triol. Similarly, ozonolysis with reductive workup followed by hydrolysis would produce 7-hydroxy-2,6-dimethyloctan-2-al. These polyoxygenated acyclic terpenoids can serve as intermediates in the synthesis of other natural products or fragrance compounds.

Table 3: Examples of Terpenoid Derivatives from this compound

Starting MaterialReaction SequenceFinal Product
This compound1. Epoxidation2. Hydrolysis2,6-Dimethyloct-7-ene-2,7,8-triol
This compound1. Ozonolysis (reductive)2. Hydrolysis7-Hydroxy-2,6-dimethyloctan-2-al
This compoundHydrolysisDihydromyrcenol

2,6 Dimethyloct 7 En 2 Yl Formate in Bio Inspired Chemistry and Pheromone Analogues Research

Structural Relationship to Naturally Occurring Terpenoids and Monoterpenoids

The architecture of 2,6-dimethyloct-7-en-2-yl formate (B1220265) is deeply rooted in the world of natural products, particularly the diverse class of monoterpenoids. These molecules, built from two isoprene (B109036) units, are responsible for the characteristic scents of many plants and play crucial roles in their chemical ecology.

Comparison with Dihydromyrcenol (B102105) and Other Branched-Chain Alkenes

The most direct structural relative of 2,6-dimethyloct-7-en-2-yl formate is dihydromyrcenol (2,6-dimethyloct-7-en-2-ol). researchgate.net Dihydromyrcenol is a tertiary alcohol and a monoterpenoid that shares the same carbon skeleton as the formate ester. researchgate.net The only difference is the functional group at the 2-position: an alcohol in dihydromyrcenol and a formate ester in this compound. researchgate.netnih.gov This close relationship means that the formate is often referred to by the synonym "dihydromyrcenyl formate". nih.gov

Dihydromyrcenol itself is a widely used fragrance ingredient with a fresh, citrusy, and floral odor. researchgate.net Its branched-chain alkene structure is a common feature in many natural and synthetic aroma chemicals. This structural class is valued for its chemical stability and pleasant olfactory properties.

Investigation of Structural Motifs Common in Natural Products

The 2,6-dimethyloctane (B150249) backbone is a recurring motif in the realm of acyclic monoterpenoids. nih.gov This structural framework, characterized by methyl groups at positions 2 and 6, can be found in various natural compounds, often with different functional groups and degrees of unsaturation. nih.gov For instance, geraniol (B1671447) and nerol, which are primary alcohols with two double bonds, share the same ten-carbon skeleton but differ in the geometry of the double bond at the 2-position. Their corresponding formate esters, geranyl formate and neryl formate, are also found in nature and are valued for their fruity and floral scents.

The presence of a formate ester group is also a common feature in natural products. Formate esters of various alcohols, including other monoterpenols like citronellol, contribute to the complex aroma profiles of many essential oils. nih.gov The investigation of these naturally occurring formate esters provides a blueprint for the design of novel fragrance compounds like this compound.

Synthesis and Stereochemical Studies of Pheromone Mimics and Analogues

The structural features of this compound make its derivatives interesting candidates for research into pheromone analogues. Pheromones are chemical signals used by insects and other animals for communication, and the synthesis of mimics and analogues is a crucial area of research for developing new pest management strategies.

Synthetic Routes to Stereoisomers of Related Octane Derivatives as Pheromone Analogues

While specific synthetic routes for stereoisomers of this compound as pheromone analogues are not extensively documented in publicly available literature, research on closely related structures provides valuable insights. For example, the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the copulation release pheromone of the cowpea weevil (Callosobruchus maculatus), has been successfully achieved. nih.govmdpi.com This synthesis highlights the importance of controlling the stereochemistry at the two chiral centers (C2 and C6) to obtain the biologically active isomer. nih.govmdpi.com

The synthetic strategies employed for such molecules often involve the use of chiral building blocks and stereoselective reactions to create the desired spatial arrangement of the methyl groups. These approaches could, in principle, be adapted for the synthesis of specific stereoisomers of 2,6-dimethyloct-7-en-2-ol, which could then be esterified to the corresponding formate.

Elucidation of Structure-Activity Relationships in Olfactory Receptor Binding (Purely Chemical/Computational Modeling Focus)

Understanding how the structure of a molecule relates to its ability to bind to an olfactory receptor is a key goal in fragrance and pheromone research. Computational modeling has emerged as a powerful tool to investigate these interactions at a molecular level. nih.gov

For odorants like this compound and its analogues, computational docking studies can be used to predict how these molecules might fit into the binding pocket of an insect olfactory receptor. nih.gov These studies can help to identify the key structural features of the odorant that are important for binding, such as the shape of the molecule, the position of the functional groups, and the distribution of electrostatic charges. By comparing the predicted binding affinities of different analogues, researchers can develop structure-activity relationships that can guide the design of new molecules with enhanced or specific olfactory properties. While specific computational studies on this compound are not widely published, the general methodologies are well-established for other odorants and pheromones. nih.gov

Enzymatic Transformations of Related Monoterpenoid Structures in vitro

The transformation of monoterpenoids by enzymes is a fundamental process in nature and is also being harnessed for the biotechnological production of valuable chemicals. The in vitro study of these enzymatic reactions can provide insights into metabolic pathways and can be used to create novel compounds.

While specific studies on the enzymatic transformation of this compound are limited, research on the enzymatic hydrolysis of other formate esters and the biotransformation of related monoterpenoids offers valuable parallels. For instance, lipases are a class of enzymes that can catalyze the hydrolysis of ester bonds. nih.gov In vitro studies have shown that lipases can be used for the synthesis and hydrolysis of various formate esters. nih.gov The efficiency and selectivity of these reactions can be influenced by the specific lipase (B570770) used, the reaction conditions, and the structure of the substrate.

Furthermore, the biotransformation of dihydromyrcenol, the alcohol precursor to this compound, by various microorganisms has been explored. These transformations can lead to a range of products, including hydroxylated and oxidized derivatives. Understanding these enzymatic processes can open up new avenues for the production of novel fragrance and flavor compounds with unique sensory properties.

Future Research Directions and Methodological Challenges in 2,6 Dimethyloct 7 En 2 Yl Formate Chemistry

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of formate (B1220265) esters often involves the direct esterification of the corresponding alcohol—in this case, 2,6-dimethyloct-7-en-2-ol (dihydromyrcenol)—with formic acid, typically using a strong acid catalyst. google.com However, these methods can suffer from issues like harsh reaction conditions, environmental pollution, and the need for extensive purification. google.comnih.gov Future research is focused on creating more efficient and greener alternatives.

One promising avenue is the use of enzyme-catalyzed synthesis. Lipases, for instance, can catalyze the esterification of alcohols and formic acid under mild conditions, offering a sustainable alternative to chemical processes. nih.gov Another novel approach involves the aerobic oxidative coupling of alcohols and formaldehyde (B43269), catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO2). nih.gov This method proceeds through the formation of a hemiacetal intermediate, which is then oxidized by air, representing a significant departure from traditional esterification pathways. nih.gov

Table 1: Comparison of Synthetic Routes for Formate Esters

Method Catalyst/Reagent Advantages Challenges
Fischer Esterification Strong acid (e.g., H₂SO₄) Low-cost catalyst Harsh conditions, side reactions, environmental concerns google.com
Enzymatic Esterification Lipase (B570770) (e.g., Novozym 435) Mild conditions, high selectivity, environmentally friendly nih.govmdpi.com Higher catalyst cost, potential for slow reaction rates

| Au/TiO₂ Catalyzed Coupling | Au/TiO₂, Paraformaldehyde | Mild conditions, use of air as oxidant | Catalyst cost and stability, use of formaldehyde |

Advancements in Stereoselective and Asymmetric Synthesis

2,6-Dimethyloct-7-en-2-yl formate possesses a chiral center at the C6 position, meaning it can exist as two different stereoisomers, (R) and (S). The biological and sensory properties of such molecules are often dependent on their specific stereochemistry. Consequently, the development of stereoselective and asymmetric syntheses is a critical research area.

The primary challenge lies in producing enantiomerically pure 2,6-dimethyloct-7-en-2-ol as the starting material. Once a chiral alcohol precursor is obtained, enzymatic catalysis offers a powerful tool for stereoselective esterification. Lipases often exhibit high enantioselectivity, meaning they can selectively acylate one enantiomer over the other or preserve the stereochemical integrity of the chiral alcohol during the reaction. For example, the lipase-catalyzed esterification of a chiral alcohol with formic acid can proceed without racemization, yielding the corresponding chiral formate ester. nih.gov Future work will likely focus on identifying or engineering enzymes that can either resolve a racemic mixture of the alcohol or directly synthesize the desired stereoisomer of the formate ester with high precision.

Exploration of New Catalytic Systems for Formate Ester Synthesis

The catalyst is central to the efficiency and selectivity of formate ester production. While traditional acid catalysts are common, research is shifting towards more sophisticated and reusable systems.

Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, have proven effective for synthesizing various formate esters, including octyl formate and phenethyl formate. nih.govmdpi.com These biocatalysts operate under mild temperatures and can be recovered and reused, making the process more economical and sustainable. nih.gov The success of these systems suggests their direct applicability to the synthesis of this compound. However, not all lipases are effective; enzymes like Lipozyme RM IM and Lipozyme TL IM show low activity for formate esterification, highlighting the need for careful enzyme screening. nih.govmdpi.com

Metal-Based Catalysts: Gold nanoparticle catalysis presents an innovative method for forming formate esters through oxidative coupling. nih.gov A commercially available Au/TiO₂ catalyst has been shown to effectively couple various alcohols with paraformaldehyde at room temperature. nih.gov Further exploration could involve screening other supported metal catalysts or developing multicomponent systems that combine different catalytic functions to improve turnover and efficiency, potentially enabling the direct conversion of CO₂ into formate esters. osti.gov For instance, systems combining catalysts for CO₂ hydrogenation to formic acid and subsequent esterification are being investigated. osti.gov

Table 2: Emerging Catalytic Systems for Formate Ester Synthesis

Catalyst System Type Key Features Potential Application
Novozym 435 Immobilized Lipase High conversion under mild conditions, reusable nih.govmdpi.com Direct esterification of 2,6-dimethyloct-7-en-2-ol
Au/TiO₂ Heterogeneous Metal Aerobic oxidative coupling of alcohol and paraformaldehyde nih.gov Alternative route from dihydromyrcenol (B102105) to its formate

| Iridium(III) Complexes | Homogeneous Metal | Reversible catalysis for both CO₂ reduction and formate oxidation lidsen.com | Development of cyclic processes for CO₂ utilization |

Computational Chemistry Approaches for Reactivity and Stereoselectivity Prediction

Computational chemistry is becoming an indispensable tool for accelerating catalyst design and understanding reaction mechanisms, thereby reducing the need for extensive empirical experimentation. ucdavis.edu

For terpene-related syntheses, computational models are used to predict the outcomes of reactions catalyzed by terpene synthases. nih.govresearchgate.net These enzymes catalyze complex carbocation-driven reactions, and predicting their products is challenging due to their functional plasticity. nih.govresearchgate.net Computational workflows can enumerate possible reaction intermediates in an enzyme's active site and use quantum mechanics (QM) and docking scores to predict the most likely product structures. researchgate.net

Similarly, machine-learning models are being developed to predict the function of terpene synthases based on their amino acid sequence. cvut.czbiorxiv.org By training on large datasets of known enzyme reactions, these models can help identify new enzymes capable of producing a desired terpene scaffold. biorxiv.org These predictive engineering approaches can be applied to discover or design enzymes for the stereoselective synthesis of the precursor alcohol, 2,6-dimethyloct-7-en-2-ol, or potentially the direct enzymatic formation of this compound.

Integration of Flow Chemistry and Continuous Processing for Scalable Production

Transitioning from laboratory-scale batch reactions to industrial-scale production presents significant challenges, including issues with heat management, safety, and consistency. youtube.com Flow chemistry, where reactants are continuously pumped through a reactor, offers a smarter and more efficient method for chemical manufacturing. youtube.com

This approach provides superior control over reaction parameters like temperature and mixing, enhances safety, and simplifies scaling up. youtube.com For the production of this compound, a continuous flow system could be designed using a packed-bed reactor containing an immobilized catalyst, such as Novozym 435. nih.govnih.gov This setup allows for the continuous conversion of reactants into the product, which is then collected downstream. The catalyst remains in the reactor, facilitating easy separation and reuse over multiple cycles. nih.gov Segmented flow systems, where immiscible liquid phases move in alternating segments, have been shown to achieve high yields in the biocatalytic synthesis of sesquiterpenes by ensuring high mass-transfer rates without deactivating the enzyme. nih.gov The integration of such continuous processing technologies is a key direction for the efficient, safe, and scalable production of this compound.

Q & A

Q. Q1: What experimental design approaches are recommended for optimizing the synthesis of 2,6-Dimethyloct-7-en-2-yl formate to minimize side-product formation?

Answer: A factorial design of experiments (DoE) is effective for optimizing reaction conditions. Key variables include temperature, catalyst loading, and solvent polarity. Use a central composite design (CCD) to explore interactions between variables and identify optimal conditions. For reproducibility, ensure strict control of stoichiometry and reaction time, and validate results using gas chromatography-mass spectrometry (GC-MS) to quantify impurities .

Advanced Mechanistic Studies

Q. Q2: How can researchers elucidate the reaction mechanism of this compound under acidic or basic conditions?

Answer: Employ isotopic labeling (e.g., deuterated solvents or substrates) combined with kinetic isotope effect (KIE) analysis to track bond-breaking steps. Use in situ Fourier-transform infrared spectroscopy (FTIR) to monitor intermediate formation. Density functional theory (DFT) simulations can complement experimental data by modeling transition states and energy barriers .

Basic Analytical Characterization

Q. Q3: What spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on characteristic peaks (e.g., formate ester carbonyl at ~160 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal purity. Cross-validate results with two independent methods to ensure accuracy .

Advanced Data Contradiction Resolution

Q. Q4: How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Answer: Conduct a meta-analysis of existing datasets, applying strict inclusion criteria (e.g., standardized assay protocols, purity >95%). Use statistical tools like ANOVA to identify variability sources (e.g., cell line differences, solvent effects). Replicate key studies under controlled conditions, and employ sensitivity analysis to isolate confounding variables .

Basic Stability Profiling

Q. Q5: What factors influence the hydrolytic stability of this compound, and how can they be experimentally controlled?

Answer: pH, temperature, and solvent polarity are primary factors. Design accelerated stability studies using buffered solutions (pH 3–9) at 40–60°C. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection. Include antioxidants (e.g., BHT) in storage conditions to assess stabilization efficacy .

Advanced Kinetic Modeling

Q. Q6: What kinetic models are suitable for predicting the degradation pathways of this compound in environmental systems?

Answer: Apply pseudo-first-order kinetics for hydrolysis under excess water conditions. For oxidative degradation, use the Eyring-Polanyi equation to model temperature dependence. Incorporate quantum mechanical calculations (e.g., transition state theory) to predict reaction pathways in silico before experimental validation .

Basic Application in Materials Science

Q. Q7: How can this compound be utilized in polymer surface modification studies?

Answer: Use spin-coating or Langmuir-Blodgett techniques to apply the compound onto polymer substrates. Characterize surface energy changes via contact angle measurements and atomic force microscopy (AFM). Compare untreated and treated surfaces for adhesion or wettability improvements, ensuring replicates to account for substrate heterogeneity .

Advanced Computational Studies

Q. Q8: What computational strategies are effective for modeling the adsorption behavior of this compound on metal-organic frameworks (MOFs)?

Answer: Perform grand canonical Monte Carlo (GCMC) simulations to predict adsorption isotherms. Validate with experimental BET surface area analysis and inelastic neutron scattering (INS) for binding site identification. Cross-reference with X-ray photoelectron spectroscopy (XPS) to confirm surface interactions .

Basic Environmental Impact Assessment

Q. Q9: What analytical methods are recommended for detecting this compound in environmental samples?

Answer: Solid-phase microextraction (SPME) coupled with GC-MS is optimal for trace-level detection in water or soil. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate recovery rates via spiked samples and report limits of detection (LOD) and quantification (LOQ) .

Advanced Lifecycle Analysis

Q. Q10: How can researchers assess the environmental persistence of this compound using integrated methodologies?

Answer: Combine laboratory hydrolysis studies with field sampling in representative ecosystems (e.g., aquatic vs. soil). Apply fugacity modeling to predict compartmental distribution. Use high-resolution mass spectrometry (HRMS) to identify transformation products and assess toxicity via Daphnia magna or algal bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.